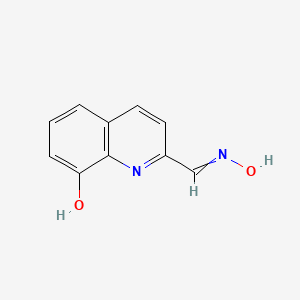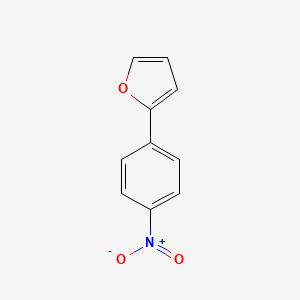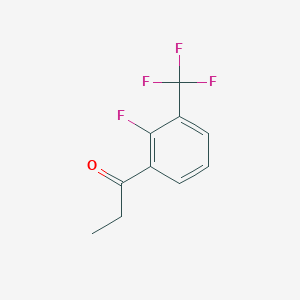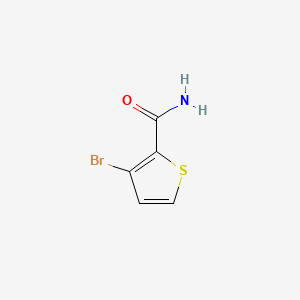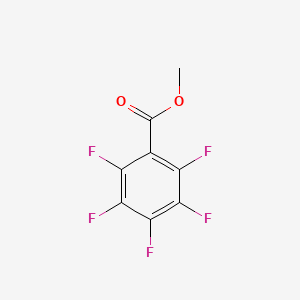
Quinolin-6-yl acetate
Vue d'ensemble
Description
Quinolin-6-yl acetate is a chemical compound that belongs to the class of quinolines . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Quinolin-6-yl acetate can be synthesized through various methods. For instance, pyrazole-containing quinoline analogues were prepared by treating 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate via cyclization in the presence of dimethylacetamide and hydrazine hydrate under ethanol . Another method involves the use of palladium catalysis and iridium photocatalysis .Molecular Structure Analysis
The molecular structure of Quinolin-6-yl acetate is complex and involves a quinoline nucleus. Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinolin-6-yl acetate can undergo various chemical reactions. For instance, it can participate in a Pd-catalyzed C-H bond activation/C-C bond formation/cyclization cascade process . This method provides access to quinolinone-containing alkaloids and drug molecules .Applications De Recherche Scientifique
Microtubule Destabilizing Agents
Quinolin-6-yloxyacetamides (QAs), which include Quinolin-6-yl acetate, are a chemical class of tubulin polymerization inhibitors . They bind to the colchicine site of tubulin, which is targeted by microtubule-destabilizing agents such as colchicine and nocodazole . This makes them potent microtubule destabilizing agents .
Anti-Proliferative Agents
QAs, including Quinolin-6-yl acetate, have been found to be potent anti-proliferative agents against human cancer cells, including ones that are drug-resistant . They act by disrupting the microtubule cytoskeleton and causing severe mitotic defects .
Fungicides
Quinolin-6-yloxyacetamides were initially identified as fungicides . This suggests that Quinolin-6-yl acetate could potentially be used in the control of fungal diseases.
Drug Design
Quinoline, which includes Quinolin-6-yl acetate, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This makes it a valuable pharmacophore in medicinal chemistry research .
Pharmacological Applications
Quinoline motifs, including Quinolin-6-yl acetate, have a wide range of pharmacological applications . They have substantial efficacies that can be harnessed for future drug development .
Industrial Chemistry
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . This suggests that Quinolin-6-yl acetate could have potential applications in industrial chemistry .
Safety and Hazards
When handling Quinolin-6-yl acetate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Quinolin-6-yl acetate and its derivatives have shown potent anti-proliferative agents against human cancer cells including ones that are drug-resistant . They act by disrupting the microtubule cytoskeleton and by causing severe mitotic defects . This suggests that quinolin-6-yl acetate and its derivatives could be potential candidates for future drug development .
Propriétés
IUPAC Name |
quinolin-6-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8(13)14-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXCPQHXDLLGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332683 | |
| Record name | quinolin-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-6-yl acetate | |
CAS RN |
24306-33-0 | |
| Record name | quinolin-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




